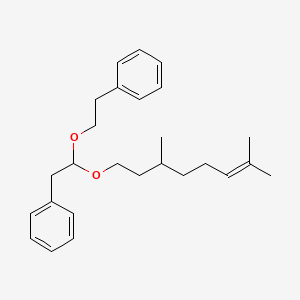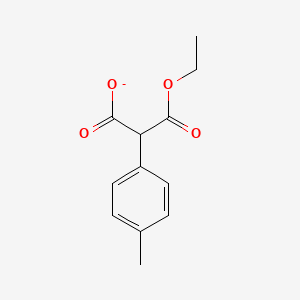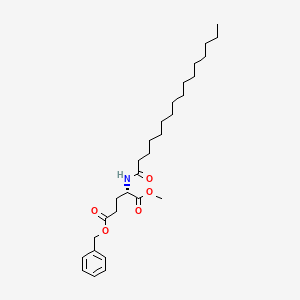
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate: is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by the presence of a benzyl group, a methyl group, and a hexadecanoyl group attached to the L-glutamate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate typically involves the esterification of L-glutamic acid with hexadecanoic acid (palmitic acid) in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The benzyl and methyl groups are introduced through subsequent alkylation reactions using benzyl chloride and methyl iodide, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hexadecanoyl chain, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the hexadecanoyl chain.
Substitution: Various substituted benzyl and methyl derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. It can be used as a probe to investigate the interactions between lipids and proteins in cell membranes.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drug delivery systems. Its amphiphilic nature makes it suitable for forming micelles and liposomes, which can encapsulate and deliver drugs to specific targets in the body.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its ability to interact with both hydrophilic and hydrophobic substances makes it valuable in various applications, including cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to changes in cellular signaling pathways. The benzyl and hexadecanoyl groups play a crucial role in anchoring the compound within the membrane, while the glutamate moiety interacts with specific protein targets.
Comparaison Avec Des Composés Similaires
N-Hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl and methyl groups.
5-Benzyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the methyl group.
1-Methyl N-hexadecanoyl-L-glutamate: Similar structure but lacks the benzyl group.
Uniqueness: 5-Benzyl 1-methyl N-hexadecanoyl-L-glutamate is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s ability to interact with both hydrophilic and hydrophobic environments, making it versatile for various applications. The combination of these functional groups also allows for more diverse chemical modifications and reactions compared to its similar counterparts.
Propriétés
Numéro CAS |
73793-94-9 |
|---|---|
Formule moléculaire |
C29H47NO5 |
Poids moléculaire |
489.7 g/mol |
Nom IUPAC |
5-O-benzyl 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate |
InChI |
InChI=1S/C29H47NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-21-27(31)30-26(29(33)34-2)22-23-28(32)35-24-25-19-16-15-17-20-25/h15-17,19-20,26H,3-14,18,21-24H2,1-2H3,(H,30,31)/t26-/m0/s1 |
Clé InChI |
STKZMXOGIHUKEL-SANMLTNESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


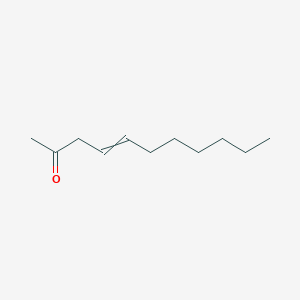

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
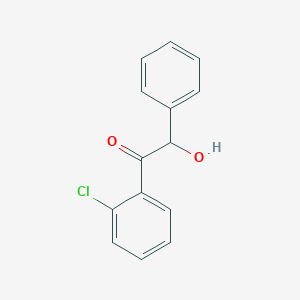
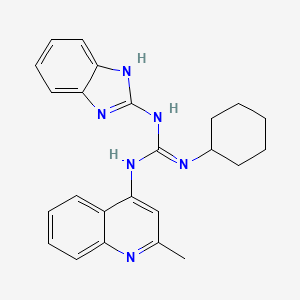
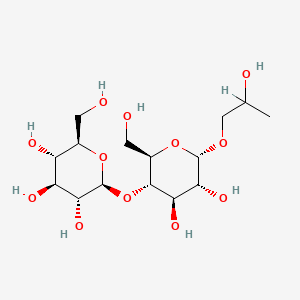


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
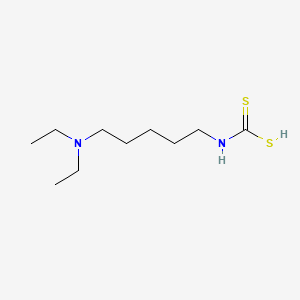
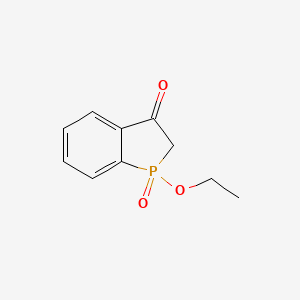
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
